

Introduction: The Strategic Importance of 5-Nitro-2-pyridineacetonitrile

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Compound of Interest

Compound Name: **5-Nitro-2-pyridineacetonitrile**

Cat. No.: **B056153**

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5-Nitro-2-pyridineacetonitrile is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by a pyridine ring bearing a potent electron-withdrawing nitro group and a reactive acetonitrile moiety, presents a unique and versatile platform for molecular elaboration. The strategic placement of these functional groups dictates a distinct reactivity profile, enabling chemists to perform selective transformations at three key positions: the activated aromatic ring, the nitro group, and the acetonitrile side chain. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of this profile, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its chemical behavior. Understanding this causality is paramount for leveraging this scaffold to its full potential in the design and synthesis of complex, high-value molecules.[\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Profile

Before delving into its reactivity, a summary of the fundamental properties of **5-nitro-2-pyridineacetonitrile** is essential for practical laboratory applications.

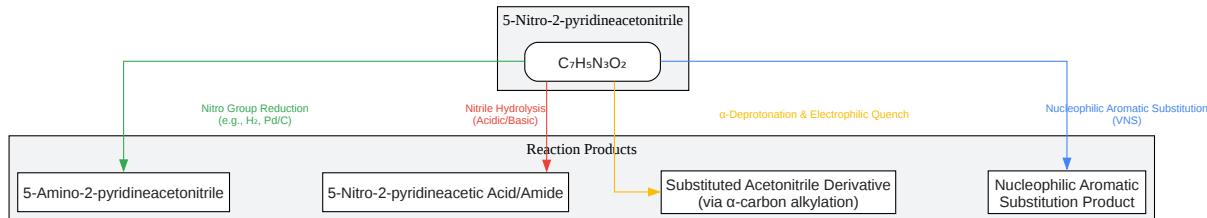
Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[3]
Molecular Weight	163.14 g/mol	[3]
Appearance	Pale yellow to orange solid	[1]
Purity	Typically ≥97%	[3]
Density	~1.35-1.39 g/cm ³	[1][3]
CAS Number	123846-66-2	[4]

Spectroscopic Signatures:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.5 ppm) corresponding to the three protons on the pyridine ring. The proton closest to the ring nitrogen and ortho to the nitro group would be the most downfield. The methylene (-CH₂) protons of the acetonitrile group will appear as a singlet, typically in the 4.0-5.0 ppm range, shifted downfield by the adjacent cyano group and the electron-deficient ring.[5]
- ¹³C NMR: The carbon spectrum will display signals for the five carbons of the pyridine ring and two for the acetonitrile side chain (-CH₂- and -CN). The carbon bearing the nitro group will be significantly shifted.
- IR Spectroscopy: Key vibrational bands will include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A characteristic sharp peak for the nitrile (C≡N) stretch will appear around 2250 cm⁻¹. Aromatic C-H and C=C/C=N stretches will also be present.[5][6]

Core Reactivity Manifold

The reactivity of **5-nitro-2-pyridineacetonitrile** can be systematically understood by dissecting the contributions of its constituent functional groups. The molecule offers three primary sites for chemical modification, each with a distinct set of viable transformations.

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Caption: Overview of the primary reaction pathways for **5-nitro-2-pyridineacetonitrile**.

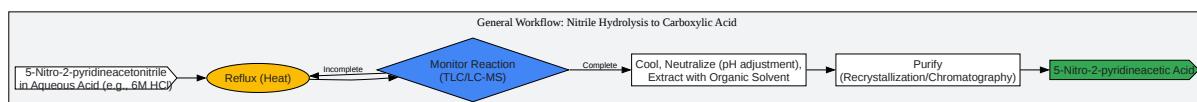
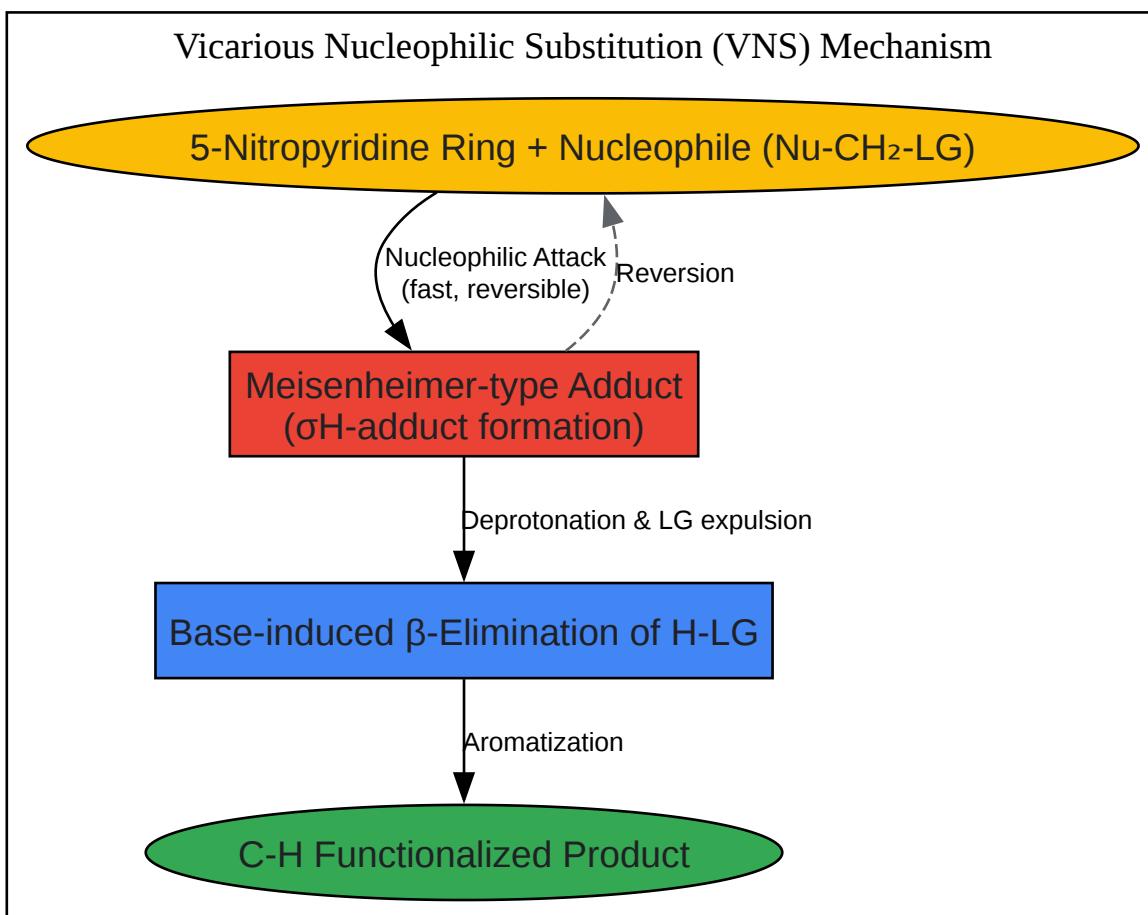
Reactivity of the Nitroaromatic Core: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of the pyridine ring in this molecule is its profound electron deficiency. This is caused by the cumulative electron-withdrawing effects of the ring nitrogen and, more significantly, the nitro group at the 5-position. This electronic landscape makes the ring highly susceptible to attack by nucleophiles.

Mechanistic Rationale: Nucleophilic aromatic substitution on such activated systems proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[7] The stability of this complex is the kinetic driver of the reaction. The nitro group at C5 is perfectly positioned to stabilize the negative charge developed during nucleophilic attack at the C2, C4, or C6 positions through direct resonance delocalization onto its oxygen atoms.^{[7][8]}

While **5-nitro-2-pyridineacetonitrile** lacks a conventional leaving group like a halogen, it can undergo a specific type of SNAr known as Vicarious Nucleophilic Substitution (VNS) of hydrogen.^{[9][10]} In a VNS reaction, a nucleophile (typically a carbanion bearing a leaving group on its α-carbon) attacks an electron-deficient aromatic ring at a hydrogen-bearing

carbon. This is followed by a base-induced β -elimination to expel the leaving group and restore aromaticity.^[10] This powerful, transition-metal-free method allows for direct C-H functionalization.



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Sources

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